2-Decyl-4,5-dimethyl-1,3-dioxolane

Perfumery Flavor Chemistry Alkyl Dioxolanes

2-Decyl-4,5-dimethyl-1,3-dioxolane (CAS 6316-26-3) is a cyclic acetal compound featuring a 1,3-dioxolane ring with methyl substituents at the 4- and 5- positions and a linear decyl chain at the 2-position. This compound falls within the alkyl-substituted 1,3-dioxolane class and is identified in patent literature for perfumery and flavoring applications.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 6316-26-3
Cat. No. B14726449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Decyl-4,5-dimethyl-1,3-dioxolane
CAS6316-26-3
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1OC(C(O1)C)C
InChIInChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15-16-13(2)14(3)17-15/h13-15H,4-12H2,1-3H3
InChIKeyMEHQMFPAEQUOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Decyl-4,5-dimethyl-1,3-dioxolane CAS 6316-26-3: Technical Procurement Specifications


2-Decyl-4,5-dimethyl-1,3-dioxolane (CAS 6316-26-3) is a cyclic acetal compound featuring a 1,3-dioxolane ring with methyl substituents at the 4- and 5- positions and a linear decyl chain at the 2-position . This compound falls within the alkyl-substituted 1,3-dioxolane class and is identified in patent literature for perfumery and flavoring applications [1]. The molecular formula is C15H30O2 with a molecular weight of 242.40 g/mol, and the compound is characterized by hydrophobic properties conferred by the extended decyl side chain .

Why Substituting 2-Decyl-4,5-dimethyl-1,3-dioxolane with Unspecified Analogs Risks Application Failure


Alkyl-substituted 1,3-dioxolanes are not interchangeable without material consequences. The specific alkyl chain length and ring substitution pattern determine both physicochemical behavior and organoleptic profile . Among the alkyl-substituted dioxolanes disclosed in EP 0033928 B1, the 2-decyl-4,5-dimethyl-1,3-dioxolane variant is explicitly enumerated as an operative embodiment of the invention, indicating that its specific substitution pattern—rather than a generic dioxolane core—was selected as enabling for the claimed perfumery compositions [1]. Substituting this compound with a shorter-chain analog (e.g., 2-ethyl-4,5-dimethyl-1,3-dioxolane) or an unsubstituted variant will alter volatility, partition behavior, and hedonic character, thereby compromising formulation reproducibility .

2-Decyl-4,5-dimethyl-1,3-dioxolane (CAS 6316-26-3): Comparative Technical Evidence


Perfumery Composition Enablement: Patent-Specified Structure in EP 0033928 B1

European Patent EP 0033928 B1 claims the use of alkyl-substituted 1,3-dioxolanes as perfuming agents. The compound 2-decyl-4,5-dimethyl-1,3-dioxolane is explicitly enumerated among the operative embodiments (Formula I, R3 = decyl, R1 = R2 = methyl) [1]. While many alkyl dioxolanes fall under the broad formula, the patent's specific identification of the decyl-substituted variant confirms it as a structurally enabled compound within the claimed invention [1].

Perfumery Flavor Chemistry Alkyl Dioxolanes

Chemical Stability Enhancement: Acid-Labile Acetal vs. Ketone/Enone Analogs

As a cyclic acetal (1,3-dioxolane), 2-decyl-4,5-dimethyl-1,3-dioxolane is intrinsically stable under neutral and basic conditions but undergoes hydrolysis to release the corresponding carbonyl compound (decanal) and diol (2,3-butanediol) under acidic conditions . This pH-dependent hydrolysis profile is a well-established class characteristic of 1,3-dioxolanes . In contrast, structurally similar compounds containing ketone or α,β-unsaturated enone moieties are susceptible to nucleophilic addition and oxidation under a broader range of conditions. For procurement decisions, this acetal structure provides predictable shelf-life in neutral/basic formulations and enables acid-triggered release applications .

Organic Synthesis Formulation Stability Protecting Group Chemistry

Hydrophobic Character: Decyl Chain vs. Shorter Alkyl Dioxolane Analogs

2-Decyl-4,5-dimethyl-1,3-dioxolane contains a ten-carbon linear alkyl chain (C10H21) at the 2-position, conferring pronounced hydrophobic properties and enhanced solubility in non-polar solvents compared to dioxolanes bearing shorter alkyl substituents . For reference, the structurally related compound 2-decyl-1,3-dioxolane (CAS 6316-24-1, lacking the 4,5-dimethyl substitution) has an estimated XLogP3-AA value of 4.90 [1]. The target compound, with additional methyl substituents, is expected to exhibit similar or slightly higher lipophilicity [1]. In contrast, shorter-chain analogs such as 2-ethyl-4,5-dimethyl-1,3-dioxolane would have substantially lower logP values, limiting their suitability for non-polar matrices or lipid-based delivery systems .

Partition Coefficient Solubility Non-Polar Formulation

Recommended Industrial Applications for 2-Decyl-4,5-dimethyl-1,3-dioxolane


Fragrance Formulation Development

Procure this compound for perfumery composition development where a patent-recognized, alkyl-substituted 1,3-dioxolane with a specific decyl chain is required as an operative embodiment . This is particularly relevant when the formulation requires a hydrophobic acetal with controlled volatility imparted by the C10 chain and dimethyl substitution pattern [1].

Acid-Triggered Fragrance or Flavor Release Systems

Utilize 2-decyl-4,5-dimethyl-1,3-dioxolane in applications where pH-dependent hydrolysis is desirable. The acetal structure remains intact under neutral/basic formulation conditions but undergoes hydrolysis in acidic environments to release decanal and 2,3-butanediol . This property is relevant for consumer products requiring fragrance release upon contact with acidic matrices or skin pH .

Non-Polar Solvent and Lipid-Based Formulations

Select this compound for formulations where high solubility in non-polar solvents is required, such as in oil-based fragrances, lubricant additives, or lipid-compatible delivery vehicles . The estimated logP of approximately 5.0 [1] indicates preferential partitioning into hydrophobic phases over aqueous environments, making it suitable for such applications .

Technical Documentation Hub

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